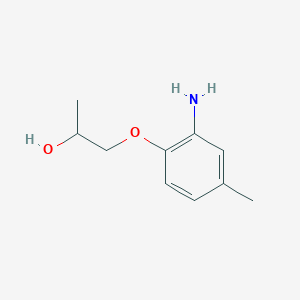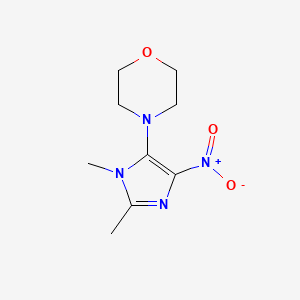
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a morpholine ring attached to the imidazole core, which is substituted with nitro and dimethyl groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of 4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenylmethanol with thionyl chloride (SOCl2) to form the corresponding chloromethyl derivative. This intermediate is then reacted with morpholine to yield the desired compound .
Analyse Des Réactions Chimiques
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also bind to metal ions and enzymes, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be compared with other imidazole derivatives such as metronidazole and tinidazole. While all these compounds share the imidazole core, their substituents and functional groups differ, leading to variations in their biological activities and applications. For example, metronidazole is widely used as an antimicrobial agent, while tinidazole is used to treat protozoal infections. The presence of the morpholine ring in this compound adds to its uniqueness and potential for diverse applications.
Propriétés
Numéro CAS |
113121-70-3 |
|---|---|
Formule moléculaire |
C9H14N4O3 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-(2,3-dimethyl-5-nitroimidazol-4-yl)morpholine |
InChI |
InChI=1S/C9H14N4O3/c1-7-10-8(13(14)15)9(11(7)2)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Clé InChI |
YZPKWPIIJRCZKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C)N2CCOCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
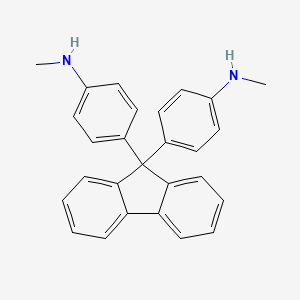
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
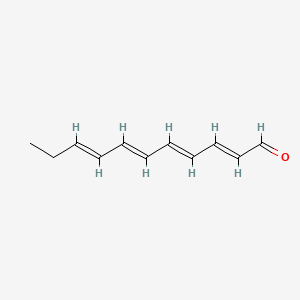
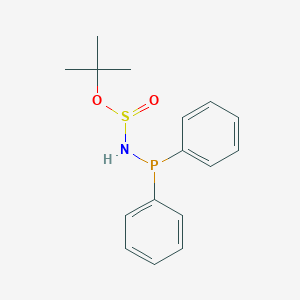
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
